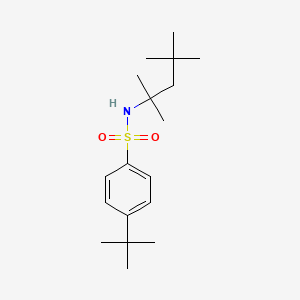
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a benzenesulfonamide group substituted with bulky tert-butyl and tetramethylbutyl groups. Its molecular structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- typically involves the reaction of benzenesulfonyl chloride with an amine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets such as enzymes or receptors. The bulky substituents on the sulfonamide group can influence the binding affinity and specificity of the compound, making it a valuable tool in studying enzyme kinetics and receptor-ligand interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-(1,1-dimethylethyl)-4-(1,1,3,3-tetramethylbutyl)-
- Benzene, 1-(1,1,3,3-tetramethylbutyl)-4-[(trimethylsilyl)oxy]-
Uniqueness
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. The presence of both tert-butyl and tetramethylbutyl groups provides steric hindrance, influencing the compound’s interaction with other molecules and its overall stability.
Properties
CAS No. |
89784-46-3 |
|---|---|
Molecular Formula |
C18H31NO2S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H31NO2S/c1-16(2,3)13-18(7,8)19-22(20,21)15-11-9-14(10-12-15)17(4,5)6/h9-12,19H,13H2,1-8H3 |
InChI Key |
VUBCLDCZMWYUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















